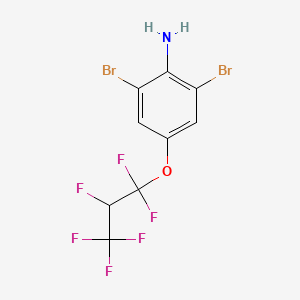
2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: is a chemical compound with the molecular formula C₉H₅Br₂F₆NO and a molecular weight of 416.941 g/mol . This compound is characterized by the presence of two bromine atoms and a hexafluoropropoxy group attached to an aniline ring, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 4-(1,1,2,3,3,3-hexafluoropropoxy)aniline using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and hexafluoropropoxy group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2,6-Dibromo-4-fluoroaniline: Similar structure but with a fluorine atom instead of the hexafluoropropoxy group.
2,6-Dibromoaniline: Lacks the hexafluoropropoxy group, making it less complex.
4-Chloro-2,6-dibromoaniline: Contains a chlorine atom instead of the hexafluoropropoxy group.
Uniqueness: 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
917924-08-4 |
|---|---|
Molecular Formula |
C9H5Br2F6NO |
Molecular Weight |
416.94 g/mol |
IUPAC Name |
2,6-dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline |
InChI |
InChI=1S/C9H5Br2F6NO/c10-4-1-3(2-5(11)6(4)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2 |
InChI Key |
OJAXIOZVWGLZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















